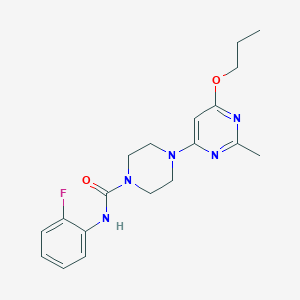
N-(2-fluorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-fluorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide, also known as ML-128, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Scientific Research Applications
Neuroimaging and Psychiatric Disorders :
- García et al. (2014) developed a PET radioligand based on a carboxamide derivative for in vivo quantification of 5-HT1A receptors, crucial in studying neuropsychiatric disorders.
Cancer Research :
- Gong et al. (2010) studied the metabolism of flumatinib, a tyrosine kinase inhibitor with a similar structure, in chronic myelogenous leukemia patients.
Antimicrobial Activity :
- Babu et al. (2015) synthesized novel carboxamide derivatives to investigate their potential as antimicrobial agents.
Angiogenesis and DNA Cleavage Studies :
- Kambappa et al. (2017) explored the anti-angiogenic properties and DNA cleavage abilities of novel piperidine-4-carboxamide derivatives.
In Vivo Imaging of Fatty Acid Amide Hydrolase :
- Shimoda et al. (2015) developed a PET radiotracer for imaging fatty acid amide hydrolase in the brain, using a structurally similar compound.
Antitubercular and Antibacterial Activities :
- Bodige et al. (2020) synthesized carboxamide derivatives for evaluating their antitubercular and antibacterial properties.
Met Kinase Inhibitor for Cancer Treatment :
- Schroeder et al. (2009) identified carboxamide derivatives as potent Met kinase inhibitors, relevant in cancer therapeutics.
X-ray Diffraction Studies and Biological Evaluation :
- Sanjeevarayappa et al. (2015) conducted X-ray diffraction studies and biological evaluation of a similar compound, highlighting its structural and functional significance.
Serotonin Receptor Imaging in Human Brain :
- Choi et al. (2015) compared 18F-Mefway with another radioligand for quantifying 5-HT1A receptors, demonstrating the relevance of similar compounds in neuroimaging.
properties
IUPAC Name |
N-(2-fluorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O2/c1-3-12-27-18-13-17(21-14(2)22-18)24-8-10-25(11-9-24)19(26)23-16-7-5-4-6-15(16)20/h4-7,13H,3,8-12H2,1-2H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJWHMNJXPMGEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

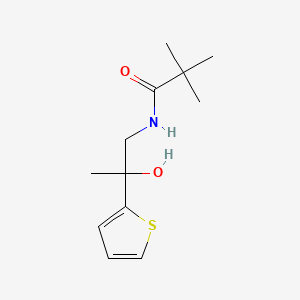
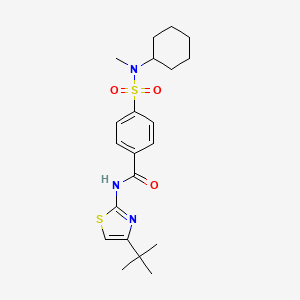
![5-((4-chlorobenzyl)thio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2408481.png)
![Thiazolo[4,5-b]pyrazin-2-amine](/img/structure/B2408482.png)
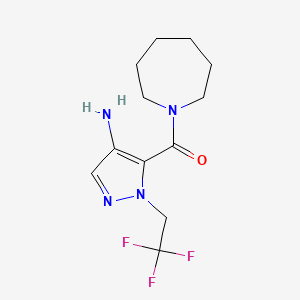
![N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2408485.png)
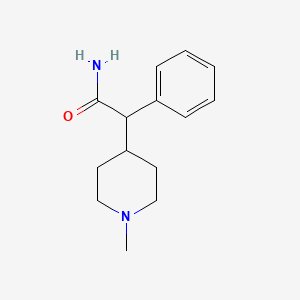
![4-(2-methyloxazol-4-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2408488.png)
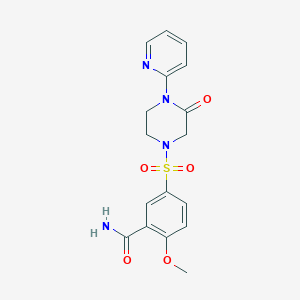
![2-(((5-Methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2408490.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)picolinamide](/img/structure/B2408494.png)
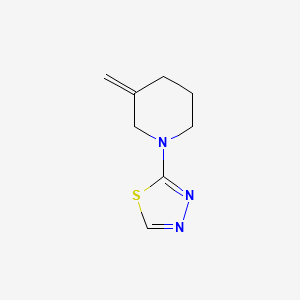
![2-Oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B2408499.png)
![3-amino-N-(3-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2408501.png)